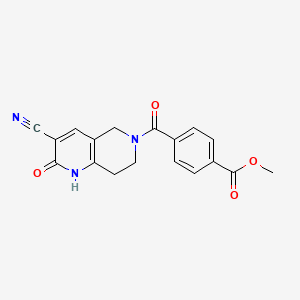

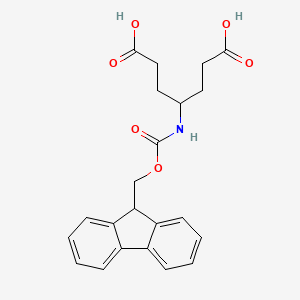

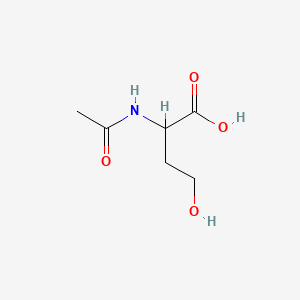

![molecular formula C8H14O B2641425 [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol CAS No. 2413847-15-9](/img/structure/B2641425.png)

[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol” is a chemical compound with a complex structure. It is related to the compound “(1S,5R)-Bicyclo[3.2.0]hept-2-en-6-one”, which has a molecular formula of C7H8O . The exact properties and uses of “this compound” are not widely documented in the available literature.

Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves a bicyclic system . The related compound “(1S,5R)-Bicyclo[3.2.0]hept-2-en-6-one” has a molecular formula of C7H8O and an average mass of 108.138 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented in the available literature. The related compound “(1S,5R)-Bicyclo[3.2.0]hept-2-en-6-one” has a molecular formula of C7H8O and an average mass of 108.138 Da .科学的研究の応用

Methanol's Role in Gold(I) Catalysis

A study explored methanol's influence on gold(I)-mediated cycloisomerizations, demonstrating that methanol directs the reactivity of substituted 1,3-dien-5-ynes towards the formation of 5-alkoxycyclopentadiene rather than a substituted benzene, highlighting the versatility of methanol in affecting chemical reaction pathways under specific catalytic conditions (Marín‐Luna et al., 2019).

Methanolysis of Bicyclo[3.1.0]hexane

Research on methanolysis under acidic and basic conditions of a bicyclo[3.1.0]hexane with one cyclopropane carbon flanked by a ketone and an ester or an aldehyde revealed the cleavage of activated cyclopropane bonds, yielding 4-methoxycyclohexane or 3-methoxymethylcyclopentanone, which showcases the chemical's reactivity in different environments (Lim et al., 2002).

Impact on Lipid Dynamics

A study using small angle neutron scattering demonstrated that methanol significantly accelerates the flip-flop and transfer kinetics of lipids in bilayer compositions. This highlights methanol's potential in biomembrane and proteolipid studies, affecting the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).

Methanol in Hydrocarbon Conversion

The conversion of methanol to hydrocarbons, a process of interest for synthetic gasoline production, involves complex mechanisms that have been elucidated through research, including the role of methanol in forming light olefins via methanol-to-olefin (MTO) catalysis. This research provides insight into the fundamental processes of methanol conversion and its applications in energy and chemical synthesis (Haw et al., 2003).

Synthesis and Characterization of Nanoparticles

A hetero bicyclic compound was synthesized from the reaction between benzil and tris(hydroxymethyl)aminomethane in methanol, leading to the creation of zinc nanoparticles. This illustrates methanol's role in facilitating the synthesis and stabilization of nanoparticles, offering potential applications in material science and nanotechnology (Pushpanathan et al., 2014).

特性

IUPAC Name |

[(1S,5R)-3-bicyclo[3.2.0]heptanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-5-6-3-7-1-2-8(7)4-6/h6-9H,1-5H2/t6?,7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFBFCQVYFFYQA-IEESLHIDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1CC(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]1CC(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

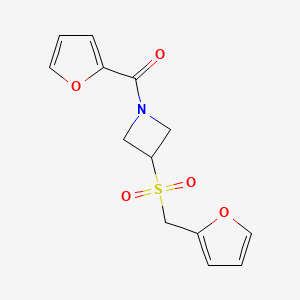

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2641349.png)

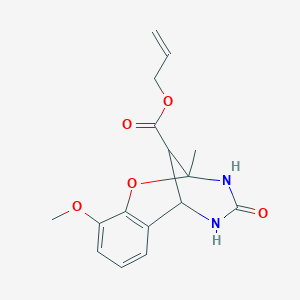

![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2641353.png)

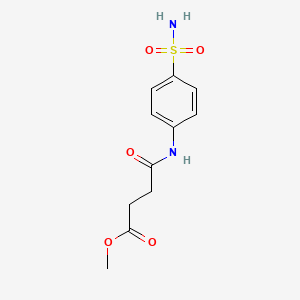

![2-[2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]isoindole-1,3-dione](/img/structure/B2641356.png)

![Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2641365.png)